
1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-(2-chlor-4-hydroxy)-phenylazo-pyrazoline-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-(2-chlor-4-hydroxy)-phenylazo-pyrazoline-5-one is a synthetic organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is notable for its complex structure, which includes sulfonic acid, phenoxy, octadecanamido, chlorohydroxy, and pyrazoline groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-(2-chlor-4-hydroxy)-phenylazo-pyrazoline-5-one typically involves multiple steps:
Diazotization: The starting material, an aromatic amine, undergoes diazotization to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative to form the azo compound.
Sulfonation: The phenoxy group is sulfonated to introduce the sulfonic acid group.
Amidation: The octadecanamido group is introduced through an amidation reaction.
Chlorination and Hydroxylation: The chlorohydroxy group is introduced through chlorination followed by hydroxylation.
Cyclization: Finally, the pyrazoline ring is formed through a cyclization reaction.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes and the use of catalysts to enhance reaction rates and yields. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-(2-chlor-4-hydroxy)-phenylazo-pyrazoline-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acetic acid.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-(2-chlor-4-hydroxy)-phenylazo-pyrazoline-5-one has various applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the textile industry for dyeing fabrics.
Wirkmechanismus
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonic acid group enhances water solubility, facilitating its use in aqueous environments. The phenoxy and chlorohydroxy groups contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-(2-hydroxy)-phenylazo-pyrazoline-5-one: Lacks the chlorine atom.
1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-(2-chlor-4-methoxy)-phenylazo-pyrazoline-5-one: Contains a methoxy group instead of a hydroxy group.
Uniqueness
1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-(2-chlor-4-hydroxy)-phenylazo-pyrazoline-5-one is unique due to the presence of both chlorohydroxy and octadecanamido groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility, stability, and reactivity, making it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C39H50ClN5O7S |
|---|---|
Molekulargewicht |
768.4 g/mol |
IUPAC-Name |
5-[4-[(2-chloro-4-hydroxyphenyl)diazenyl]-3-(octadecanoylamino)-5-oxo-4H-pyrazol-1-yl]-2-phenoxybenzenesulfonic acid |
InChI |
InChI=1S/C39H50ClN5O7S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-36(47)41-38-37(43-42-33-25-24-30(46)28-32(33)40)39(48)45(44-38)29-23-26-34(35(27-29)53(49,50)51)52-31-20-17-16-18-21-31/h16-18,20-21,23-28,37,46H,2-15,19,22H2,1H3,(H,41,44,47)(H,49,50,51) |
InChI-Schlüssel |
OCZQGYGKQXWLRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)O)Cl)C3=CC(=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(E)-[(2-methylphenyl)imino]methyl}phenol](/img/structure/B11952732.png)

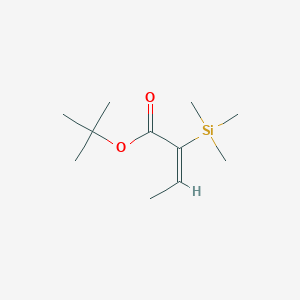


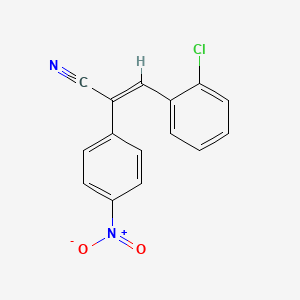
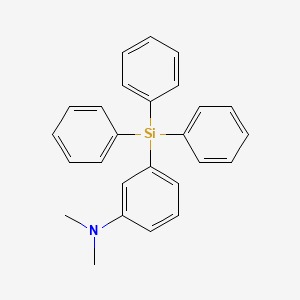
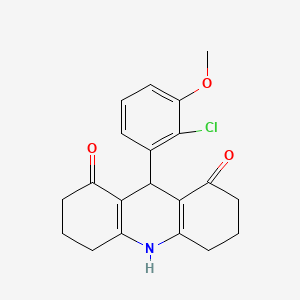

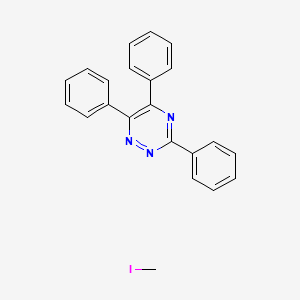

![1,4,5,6,7,19,20,21,22,22,23,23-Dodecachloro-12,12-dioxo-13-oxa-12lambda6-thiaheptacyclo[17.2.1.14,7.02,18.03,8.09,17.011,15]tricosa-5,9,11(15),16,20-pentaen-14-one](/img/structure/B11952822.png)
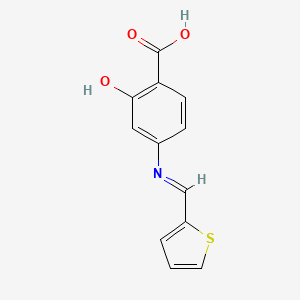
![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B11952831.png)
